Carbizocaine Carbizocaine
Brand Name: Vulcanchem
CAS No.: 76629-87-3
VCID: VC1670430
InChI: InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24)
SMILES: CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC
Molecular Formula: C21H36N2O3
Molecular Weight: 364.5 g/mol

Carbizocaine

CAS No.: 76629-87-3

Cat. No.: VC1670430

Molecular Formula: C21H36N2O3

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Carbizocaine - 76629-87-3

Specification

CAS No. 76629-87-3
Molecular Formula C21H36N2O3
Molecular Weight 364.5 g/mol
IUPAC Name 1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate
Standard InChI InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24)
Standard InChI Key PYSAVFUPLJMDHW-UHFFFAOYSA-N
SMILES CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC
Canonical SMILES CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC

Introduction

Carbizocaine, also known as Carbisocaine, is a local anesthetic belonging to the carbamate class. It is used to block nerve conduction when applied locally to nerve tissue in appropriate concentrations, affecting various parts of the nervous system . This compound is notable for its high liposolubility, which influences its effectiveness and interaction with biological systems .

Pharmacological Effects

Carbizocaine acts by blocking sodium channels, which are crucial for the initiation and propagation of nerve impulses. This action prevents the depolarization of neurons, thereby inhibiting pain transmission . Additionally, local anesthetics like carbizocaine can affect potassium and calcium channels, further contributing to their anesthetic effects .

Local AnestheticEffect on Sodium ChannelsEffect on Potassium ChannelsEffect on Calcium Channels
CarbizocaineBlocks sodium channelsAffects potassium channelsMay affect calcium channels
ProcaineBlocks sodium channelsAffects potassium channelsMay affect calcium channels
LidocaineBlocks sodium channelsAffects potassium channelsMay affect calcium channels

4.1. Comparison with Other Local Anesthetics

Carbizocaine is more effective than procaine and trimecaine in blocking early inward currents, with a potency difference of about one to two orders of magnitude . This heightened efficacy is attributed to its carbanilate structure and high liposolubility, which enhance its ability to penetrate biological membranes .

4.2. Effects on Phospholipid Metabolism

Studies have shown that carbizocaine decreases the incorporation of 32P into neutral phospholipids while increasing it into acid phospholipids, suggesting an inhibition of phosphatidate phosphohydrolase . This effect is similar to that observed with other local anesthetics but occurs at much lower concentrations for carbizocaine .

Local AnestheticEffect on Neutral PhospholipidsEffect on Acid Phospholipids
CarbizocaineDecreases 32P incorporationIncreases 32P incorporation
ProcaineDecreases 32P incorporationIncreases 32P incorporation
LidocaineDecreases 32P incorporationIncreases 32P incorporation

4.3. Genotoxicity Studies

Genotoxic activity was observed when carbisocaine was applied to Euglena gracilis, but no such activity was detected in tests involving Salmonella typhimurium, Escherichia coli, or Drosophila melanogaster . These findings suggest that carbizocaine may have specific genotoxic effects depending on the organism tested.

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